(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
Overview
Description
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is a compound with the molecular formula C24H22N2O and a molecular weight of 354.45 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trityl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imidazole ring could lead to a saturated heterocycle.
Scientific Research Applications
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known to interact with various biological targets, making them useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The trityl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1H-imidazol-4-yl)methanol: Lacks the trityl group, which may affect its solubility and biological activity.
4-Methylimidazole: A simpler imidazole derivative with different chemical properties.
Uniqueness
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is unique due to the presence of the trityl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-methyl-1-tritylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19-23(17-27)25-18-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSNQZVXFMLQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468352 | |
Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106147-84-6 | |
Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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